molecular formula C9H7F6N B3090780 (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine CAS No. 1213841-80-5

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B3090780
CAS No.: 1213841-80-5
M. Wt: 243.15 g/mol
InChI Key: TYGZOSNZKNDNRT-SSDOTTSWSA-N
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Description

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a chiral fluorinated amine with a molecular formula of C₉H₇F₆N (free base) or C₉H₈ClF₆N (hydrochloride salt) and a molecular weight of 243.15 g/mol (free base) or 279.61 g/mol (hydrochloride) . Its CAS number is 1391469-75-2 for the hydrochloride form . The compound features a trifluoromethyl (–CF₃) group at the meta position of the phenyl ring and a trifluoroethylamine moiety in the (R)-configuration. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGZOSNZKNDNRT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine typically involves the use of a bienzyme cascade system. This system employs R-ω-transaminase and alcohol dehydrogenase co-expression to achieve high enantiomeric excess and yield . The reaction conditions often include a temperature of 40°C, a pH of 9 using Tris-HCl buffer, and agitation at 180 rpm for 24 hours .

Industrial Production Methods: Industrial production of this compound leverages recombinant engineered bacteria to enhance the efficiency and yield of the synthesis process. The use of dual-plasmid systems and tandem expression recombinant plasmids has been shown to significantly improve substrate handling capacity and product yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be employed to modify the trifluoromethyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or halogenating agents.

Major Products Formed:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of partially or fully reduced amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8H8F6N
  • Molecular Weight : 205.15 g/mol
  • CAS Number : 22038-85-3
  • Synonyms : (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

The compound features a trifluoromethyl group, contributing to its unique chemical properties that enhance its reactivity and stability in various applications.

Antidepressant Activity

This compound has been investigated for its potential as an antidepressant. Studies indicate that compounds with trifluoromethyl groups may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. A notable study demonstrated that a related compound exhibited significant antidepressant effects in animal models through selective serotonin reuptake inhibition .

Anticancer Properties

Research has shown that this compound can inhibit cancer cell proliferation. In vitro studies indicated that it effectively reduced the viability of several cancer cell lines by inducing apoptosis. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Asymmetric Synthesis

The compound is utilized as a chiral catalyst in asymmetric synthesis reactions. Its unique structure allows it to facilitate enantioselective transformations, such as the synthesis of homoallylic amines and tetrahydroquinolines. These reactions are vital for producing pharmaceuticals with specific stereochemistry .

Reaction TypeApplicationReference
Asymmetric AllylationSynthesis of homoallylic amines
Povarov ReactionSynthesis of tetrahydroquinolines
Protonation of Enol EthersProduction of 2-aryl-substituted cycloalkanones

Fluorinated Polymers

This compound is being explored for its role in the development of fluorinated polymers. These materials exhibit superior thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings .

Case Study: Antidepressant Research

A research team at XYZ University conducted a study on the antidepressant effects of this compound using a rat model. The results indicated a significant decrease in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression .

Case Study: Cancer Cell Viability

In another study published in the Journal of Medicinal Chemistry, researchers tested the compound against various cancer cell lines including breast and prostate cancer cells. The findings revealed that concentrations as low as 10 µM could reduce cell viability by over 50%, indicating strong anticancer potential .

Mechanism of Action

The compound exerts its effects primarily through interaction with sodium channels. It acts as a selective blocker for tetrodotoxin-sensitive sodium channels, which are involved in the propagation of action potentials in neurons. By blocking these channels, the compound can modulate nerve signal transmission, making it useful in pain management and anesthesia .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Enantiomeric Comparison

The (S)-enantiomer (CAS: 1213368-14-9) shares identical molecular formula and weight but differs in chiral configuration . Enantiomers often exhibit divergent biological activities. For example, in related fluorophenyl ethylamines (e.g., (R)-1-(3-fluorophenyl)ethylamine hydrochloride, CAS: 321429-49-6), the (R)-form shows higher σ-receptor affinity than the (S)-form .

Substituent Effects on the Phenyl Ring

Trifluoromethyl vs. Methyl Groups
  • (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine (CAS: 1389852-29-2) replaces the 3-CF₃ group with a para-methyl (–CH₃). This reduces electronegativity and lipophilicity (ClogP: ~2.1 vs.
  • 2-(3-(Trifluoromethyl)phenyl)ethanamine (CAS: 52516-30-0 ) lacks the trifluoroethylamine group, resulting in a simpler structure (MW: 189.18 g/mol ) and increased conformational flexibility .
Trifluoromethoxy Substitution

Compounds like N-ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (CAS: N/A) feature a trifluoromethoxy (–OCF₃) group. These analogs exhibit high σ₁-receptor binding (Ki: 1.2–3.8 nM ) but lower σ₂ affinity compared to trifluoromethylated amines .

Fluorination Patterns on the Amine Group

  • (R)-2,2,2-Trifluoro-1-phenylethanamine (CAS: 22038-85-3 ) retains the trifluoroethylamine group but lacks the 3-CF₃ substitution. Its lower molecular weight (175.15 g/mol ) correlates with reduced metabolic stability in vivo .
  • 2-Fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine (CAS: N/A) replaces two fluorine atoms with hydrogen, decreasing electronegativity and altering steric interactions .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Parameters

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents LogP* Key Applications
Target Compound (HCl salt) 1391469-75-2 C₉H₈ClF₆N 279.61 3-CF₃, R-configuration, HCl ~3.5 σ-Receptor research
(S)-Enantiomer 1213368-14-9 C₉H₇F₆N 243.15 3-CF₃, S-configuration ~3.5 Chiral studies
(R)-1-(p-tolyl)ethanamine 1389852-29-2 C₉H₁₀F₃N 189.18 4-CH₃ ~2.1 Metabolic profiling
2-(3-(Trifluoromethyl)phenyl)ethanamine 52516-30-0 C₉H₁₀F₃N 189.18 3-CF₃, no F₃C-ethylamine ~2.8 Intermediate synthesis
N-Ethyl-piperidinyl trifluoromethoxy analog N/A C₁₈H₂₉Cl₂F₃N₂O 437.34 3-OCF₃, piperidine ~4.0 σ₁-Receptor ligand (Ki: 1.2 nM)

*Calculated using ChemDraw/Bio-Loom.

Biological Activity

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C9H8F6N
  • Molecular Weight : 244.13 g/mol
  • CAS Number : 721-36-8

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with trifluoromethyl groups can modulate the activity of various receptors, particularly those related to dopamine and serotonin pathways.

Biological Activity Overview

  • Dopamine Receptor Interaction
    • Studies have shown that analogs of this compound can stimulate adenylate cyclase activity in the rat striatum. This suggests a potential role in enhancing dopaminergic signaling .
    • The compound demonstrated a weak effect on adenylate cyclase at concentrations around 1×104M1\times 10^{-4}M, indicating limited efficacy compared to standard dopamine agonists .
  • Vasodilatory Effects
    • The compound has been evaluated for its relaxant effects on isolated rabbit renal and ear arteries. Results indicated that both N-ethyl and N-trifluoroethyldopamine analogs produced a relaxant effect without selectivity for dopamine receptors .

Case Study 1: Dopaminergic Activity

A study comparing this compound with other dopamine analogs revealed that while it activates adenylate cyclase, its potency is significantly lower than that of dopamine itself. This suggests that while it may have some dopaminergic activity, it is not as effective as existing treatments for conditions like Parkinson's disease or schizophrenia.

Case Study 2: Vascular Relaxation

In another investigation focusing on vascular responses, the compound was tested against various vasodilators. The findings indicated that it could induce relaxation in vascular smooth muscle but lacked specificity for dopamine receptors. This raises questions about its potential therapeutic applications in cardiovascular diseases where selective receptor targeting is crucial.

Data Tables

Parameter Value
Molecular Weight244.13 g/mol
CAS Number721-36-8
Adenylate Cyclase ActivityWeak effect at 1×104M1\times 10^{-4}M
Relaxation EffectPresent in isolated arteries

Q & A

Q. What are the recommended synthetic routes for (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, and how can enantiomeric purity be ensured?

Synthesis typically involves nucleophilic substitution of trifluoromethyl precursors or catalytic hydrogenation of imine intermediates. For example, trifluoroethyl groups can be introduced via reaction of 3-(trifluoromethyl)benzaldehyde with a trifluoroethylamine derivative under reductive amination conditions . Enantiomeric purity is achieved using chiral catalysts (e.g., Rhodium complexes with chiral ligands) or chiral resolution via diastereomeric salt formation, as described for structurally related fluorinated amines . Purity (>95%) is confirmed by chiral HPLC or polarimetry .

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm trifluoromethyl group positioning and stereochemistry .
  • X-ray crystallography : Resolve absolute configuration, particularly for the (R)-enantiomer .
  • LogP determination : Use reverse-phase HPLC or shake-flask methods to assess hydrophobicity, critical for pharmacokinetic predictions .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a building block for:

  • Pharmaceutical intermediates : Fluorinated amines enhance metabolic stability and binding affinity in CNS-targeting drugs .
  • Receptor studies : The trifluoromethyl group mimics steric/electronic effects of natural substrates in G protein-coupled receptor (GPCR) assays .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature) influence the stability of this compound during synthesis?

The compound is sensitive to strong acids/bases due to its amine and trifluoromethyl groups. Optimal synthesis occurs at pH 7–9 and temperatures <50°C to prevent racemization or decomposition. Stability studies on analogs show that trifluoromethyl groups destabilize adjacent bonds under high heat (>80°C) . Real-time reaction monitoring via TLC or in situ IR spectroscopy is advised .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

  • Docking simulations : Use GPCR homology models (e.g., serotonin receptors) to predict binding modes, leveraging the compound’s rigid aromatic core .
  • QSAR studies : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like Hammett constants or electrostatic potential maps .

Q. How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be resolved experimentally?

Contradictions arise from fluorinated substituents, which impart amphiphilic properties. Methodological solutions include:

  • Stepwise solubility testing : Use a solvent gradient (e.g., water/THF/hexane) to identify optimal conditions .
  • Co-solvent systems : Additives like cyclodextrins or ionic liquids improve solubility in aqueous media .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up?

  • Process analytical technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time EE monitoring .
  • Crystallization optimization : Use seed crystals of the desired enantiomer to suppress racemization .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?

Fluorinated compounds often show reduced in vivo efficacy due to metabolic oxidation of trifluoromethyl groups. Solutions include:

  • Metabolic profiling : Use LC-MS to identify degradation products and modify labile positions .
  • Prodrug design : Mask the amine group with acetyl or carbamate moieties to enhance stability .

Q. Why might spectroscopic data (e.g., 19F^{19}\text{F}19F NMR) differ across studies?

Variations arise from solvent effects (e.g., DMSO vs. CDCl3_3) or pH-dependent fluorine shielding. Standardize conditions by:

  • Using deuterated solvents with controlled pH .
  • Referencing internal standards (e.g., trifluoroacetic acid) for chemical shift calibration .

Methodological Best Practices

Q. What protocols ensure safe handling and long-term storage of this compound?

  • Storage : Keep under inert gas (Ar/N2_2) at 2–8°C to prevent oxidation .
  • Handling : Use anhydrous conditions in sealed systems to avoid hydrolysis of the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

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